2-Cyclobutoxyphenol
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Overview
Description
2-Cyclobutoxyphenol is an organic compound characterized by a phenol group substituted with a cyclobutoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutoxyphenol typically involves the nucleophilic aromatic substitution of a phenol derivative with a cyclobutyl halide. The reaction is generally carried out under basic conditions, using a strong base such as sodium hydride or potassium carbonate to deprotonate the phenol, facilitating the nucleophilic attack on the cyclobutyl halide.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, optimizing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobutoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to cyclobutoxycyclohexanol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenol group can be substituted with other functional groups using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products:
Oxidation: Quinones.
Reduction: Cyclobutoxycyclohexanol.
Substitution: Brominated or nitrated derivatives of this compound.
Scientific Research Applications
2-Cyclobutoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Cyclobutoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the cyclobutoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and affecting cellular processes.
Comparison with Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Cyclobutanol: Contains a cyclobutyl group attached to a hydroxyl group but lacks the aromatic ring.
Cyclobutylbenzene: Contains a cyclobutyl group attached to a benzene ring but lacks the hydroxyl group.
Uniqueness: 2-Cyclobutoxyphenol is unique due to the presence of both a phenol group and a cyclobutoxy group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C10H12O2 |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-cyclobutyloxyphenol |
InChI |
InChI=1S/C10H12O2/c11-9-6-1-2-7-10(9)12-8-4-3-5-8/h1-2,6-8,11H,3-5H2 |
InChI Key |
OQBCBJFUDOKJRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=CC=CC=C2O |
Origin of Product |
United States |
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